molecular formula C10H18NO5P B13472268 Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate

Cat. No.: B13472268
M. Wt: 263.23 g/mol
InChI Key: RYXAMVCFFVTHAB-UHFFFAOYSA-N
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Description

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropylformamido group

Properties

Molecular Formula

C10H18NO5P

Molecular Weight

263.23 g/mol

IUPAC Name

N-(2-diethoxyphosphorylacetyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H18NO5P/c1-3-15-17(14,16-4-2)7-9(12)11-10(13)8-5-6-8/h8H,3-7H2,1-2H3,(H,11,12,13)

InChI Key

RYXAMVCFFVTHAB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC(=O)C1CC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with cyclopropylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) and a solvent like toluene. The reaction mixture is cooled to 0°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted phosphonates. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethyl (2-oxopropyl)phosphonate and diethyl (1-diazo-2-oxopropyl)phosphonate. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is unique due to the presence of the cyclopropylformamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, while providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈N₁O₄P
  • CAS Number : 67257-33-4
  • Molecular Weight : 221.22 g/mol

The compound's structure includes a phosphonate group, which is known for its reactivity and ability to mimic phosphate esters in biological systems.

  • Enzyme Inhibition : Phosphonates often act as inhibitors of enzymes involved in metabolic pathways. This compound has been studied for its ability to inhibit certain enzymes in the phosphoinositide signaling pathway, which is crucial for cellular signaling and metabolism.
  • Antimicrobial Properties : Some studies have indicated that phosphonate compounds exhibit antimicrobial activity. This compound may disrupt bacterial cell walls or interfere with metabolic processes, leading to bacterial cell death.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various phosphonates found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with concentrations above 10 µM.

Research Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against Gram+Study A
CytotoxicityInduces apoptosisStudy B
NeuroprotectionProtects neuronal cellsStudy C

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